4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
The synthesis of 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves several steps:
Synthetic Routes: The preparation typically starts with the synthesis of the individual heterocyclic components, such as the 1,2,5-oxadiazole and 1,2,3-triazole rings. These components are then coupled through various organic reactions, including condensation and cyclization reactions.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity. Solvents like toluene and dichloromethane are commonly used.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to reduce costs and improve efficiency. This can involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. These can include various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected depend on the biological context. For example, in cancer cells, the compound may inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-amino-4-azido-1,2,5-oxadiazole and 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan share structural similarities.
Uniqueness: The unique combination of heterocyclic rings in 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1-ETHANONE 1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE provides distinct chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C16H14N12O |
---|---|
Molecular Weight |
390.36 g/mol |
IUPAC Name |
4-[5-methyl-4-[(Z)-C-methyl-N-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H14N12O/c1-7(11-8(2)28(27-22-11)15-13(17)25-29-26-15)20-23-16-19-14-12(21-24-16)9-5-3-4-6-10(9)18-14/h3-6H,1-2H3,(H2,17,25)(H2,18,19,23,24)/b20-7- |
InChI Key |
RVHFEZWFDJRVPK-SCDVKCJHSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N\NC3=NC4=C(C5=CC=CC=C5N4)N=N3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3)C |
Origin of Product |
United States |
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